molecular formula C11H21NO4 B13063487 tert-Butyl(2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl(2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13063487
M. Wt: 231.29 g/mol
InChI Key: XFYVLAQPEOHESE-DTWKUNHWSA-N
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Description

tert-Butyl(2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group, a hydroxymethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the piperidine ring.

Scientific Research Applications

tert-Butyl(2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which tert-Butyl(2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of tert-Butyl(2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other piperidine derivatives.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-9(14)5-4-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

XFYVLAQPEOHESE-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1CO)O

Origin of Product

United States

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